molecular formula C8H13NO4 B2552740 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid CAS No. 2230798-32-8

1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid

Cat. No.: B2552740
CAS No.: 2230798-32-8
M. Wt: 187.195
InChI Key: KSJYGGZCJNKASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid is a piperidine derivative with a unique structure that includes a hydroxyethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the piperidine ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation into the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted piperidines, esters, amides, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The piperidine ring may also play a role in stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    2-Hydroxyethylpiperidine: Similar structure but lacks the carboxylic acid group.

    Piperidine-4-carboxylic acid: Contains the carboxylic acid group but lacks the hydroxyethyl group.

Uniqueness: 1-(2-Hydroxyethyl)-2-oxopiperidine-4-carboxylic acid is unique due to the presence of both the hydroxyethyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(2-hydroxyethyl)-2-oxopiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c10-4-3-9-2-1-6(8(12)13)5-7(9)11/h6,10H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJYGGZCJNKASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CC1C(=O)O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.